molecular formula C23H27N3O6S B15377485 Methyl 3-benzylsulfanyl-2-[(3-carbamoyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate CAS No. 20987-51-3

Methyl 3-benzylsulfanyl-2-[(3-carbamoyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate

Cat. No.: B15377485
CAS No.: 20987-51-3
M. Wt: 473.5 g/mol
InChI Key: UXKXOAYJNUSFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-benzylsulfanyl-2-[(3-carbamoyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate is a synthetic organic compound characterized by a methyl ester backbone with multiple functional groups:

  • Carbamoyl group (–NH–CO–NH₂): Imparts hydrogen-bonding capacity, critical for biological targeting.
  • Phenylmethoxycarbonylamino group (–NH–CO–O–CH₂C₆H₅): A carbobenzoxy (Cbz) protecting group, commonly used in peptide synthesis to block amine reactivity .

Properties

CAS No.

20987-51-3

Molecular Formula

C23H27N3O6S

Molecular Weight

473.5 g/mol

IUPAC Name

methyl 2-[[4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-benzylsulfanylpropanoate

InChI

InChI=1S/C23H27N3O6S/c1-31-22(29)19(15-33-14-17-10-6-3-7-11-17)25-21(28)18(12-20(24)27)26-23(30)32-13-16-8-4-2-5-9-16/h2-11,18-19H,12-15H2,1H3,(H2,24,27)(H,25,28)(H,26,30)

InChI Key

UXKXOAYJNUSFRF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CSCC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Functional Group Diversity: The target compound’s benzylsulfanyl and Cbz groups distinguish it from herbicides like triflusulfuron (triazine-based) and simpler thioethers like 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid . Fluorinated analogs () exhibit higher metabolic stability due to C–F bonds, whereas the target compound’s sulfur moiety may confer redox activity .

Biological Relevance: Ester vs. Acid: The methyl ester in the target compound likely enhances cell permeability compared to the carboxylic acid in NSC89268 . Thioether vs.

Structural Complexity: The target compound’s multi-substituted backbone contrasts with the linear structure of 3-(2-aminoethylsulfanyl)-2-methylpropanoic acid (), enabling diverse binding modes .

Research Implications

While direct pharmacological data for the target compound is lacking, its structural features align with bioactive molecules:

  • Cbz-protected amines are common in peptide synthesis, suggesting utility in drug delivery .
  • Benzylsulfanyl groups may modulate antioxidant activity or enzyme inhibition, as seen in cysteine protease inhibitors.

Further studies should explore:

  • Synthesis and crystallography (using SHELX programs, as in ) to resolve stereochemistry .
  • Enzymatic assays to compare activity with fluorinated () or carboxylated () analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.